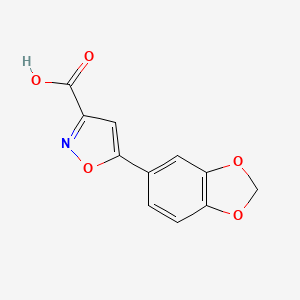

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)7-4-9(17-12-7)6-1-2-8-10(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHNOWCMLRIBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described pathway is centered around a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the reaction mechanisms, experimental design, and protocol execution necessary for the successful synthesis of the target molecule.

Introduction and Strategic Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The target molecule, this compound, combines this key heterocycle with the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, another common fragment in pharmacologically active agents. The carboxylic acid functionality at the 3-position provides a crucial handle for further derivatization, such as amide bond formation, making this molecule a valuable building block for library synthesis.

The synthetic strategy detailed herein is a robust three-step sequence designed for efficiency and control:

-

Oxime Formation: Conversion of the commercially available piperonal (3,4-methylenedioxybenzaldehyde) to its corresponding aldoxime.

-

Regioselective [3+2] Cycloaddition: The cornerstone of the synthesis, involving the in situ generation of a nitrile oxide from the aldoxime, which then reacts with an alkyne dipolarophile (ethyl propiolate) to construct the isoxazole ring.

-

Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This approach is favored for its high regioselectivity, mild reaction conditions, and the ready availability of starting materials.

Retrosynthetic Analysis and Pathway Visualization

A retrosynthetic analysis of the target molecule reveals a clear disconnection strategy centered on the isoxazole ring. The isoxazole can be deconstructed via a [3+2] cycloaddition, yielding a nitrile oxide and an alkyne. The nitrile oxide precursor is an aldoxime, derived from an aldehyde, while the alkyne precursor required to install the carboxylic acid functionality is an propiolate ester.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis pathway logically follows this analysis, as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow from piperonal to the final product.

Mechanistic Insights and Scientific Rationale

The 1,3-Dipolar Cycloaddition

The formation of the 3,5-disubstituted isoxazole ring is a classic example of a Huisgen 1,3-dipolar cycloaddition.[1] This reaction is a concerted, pericyclic process that proceeds through a cyclic transition state, leading to a high degree of stereospecificity and regioselectivity.[2]

Regioselectivity: The reaction between the in situ generated 3,4-methylenedioxybenzonitrile oxide (the 1,3-dipole) and ethyl propiolate (the dipolarophile) overwhelmingly favors the formation of the 3,5-disubstituted product. This outcome is governed by Frontier Molecular Orbital (FMO) theory.[3] The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkyne. The orbital coefficients are largest on the oxygen of the nitrile oxide and the terminal carbon of the ethyl propiolate, leading to the observed regiochemistry.

The Imperative of In Situ Generation

Nitrile oxides are highly reactive and unstable intermediates. If generated in high concentrations without a reactive dipolarophile present, they readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[4] To circumvent this significant side reaction and maximize the yield of the desired isoxazole, the nitrile oxide is generated in situ. This is achieved by the slow addition of an oxidizing agent (e.g., N-chlorosuccinimide or a bleach solution) to a mixture of the aldoxime and the dipolarophile.[4] This strategy ensures that the concentration of the nitrile oxide remains low at all times, favoring the intermolecular cycloaddition over the dimerization pathway.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3,4-Methylenedioxybenzaldehyde Oxime (Piperonal Oxime)

This procedure details the condensation reaction between piperonal and hydroxylamine to form the key aldoxime intermediate.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|---|

| Piperonal | C₈H₆O₃ | 150.13 | 10.0 g | 66.6 | 1.0 |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 5.0 g | 72.0 | 1.08 |

| Sodium Hydroxide | NaOH | 40.00 | 2.9 g | 72.5 | 1.09 |

| Ethanol (95%) | C₂H₅OH | - | 50 mL | - | - |

| Water | H₂O | - | 40 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (5.0 g) in water (12 mL). Add a solution of sodium hydroxide (2.9 g) in water (8 mL).

-

To this solution, add piperonal (10.0 g) followed by enough ethanol (~50 mL) to form a clear solution upon gentle warming.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 15-20 minutes.

-

Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Collect the resulting white crystalline solid by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum to yield Piperonal Oxime. The product is typically of sufficient purity for the next step. (Expected yield: >90%).[5]

Step 2: Synthesis of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate

This core step utilizes the 1,3-dipolar cycloaddition reaction. The protocol uses N-chlorosuccinimide (NCS) for the in situ generation of the nitrile oxide.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|---|

| Piperonal Oxime | C₈H₇NO₃ | 165.15 | 5.0 g | 30.3 | 1.0 |

| Ethyl Propiolate | C₅H₆O₂ | 98.10 | 3.56 g | 36.3 | 1.2 |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | 4.45 g | 33.3 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.5 mL | 3.6 | 0.12 |

| Dichloromethane (DCM) | CH₂Cl₂ | - | 100 mL | - | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve Piperonal Oxime (5.0 g) and ethyl propiolate (3.56 g) in dichloromethane (100 mL).

-

Add a catalytic amount of triethylamine (0.5 mL) to the solution.

-

Prepare a solution of N-chlorosuccinimide (4.45 g) in 50 mL of DCM and load it into the dropping funnel.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the NCS solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).[4]

-

Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate as a solid.[4]

Step 3: Synthesis of this compound

The final step is a standard saponification of the ethyl ester to the target carboxylic acid.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|---|

| Isoxazole Ester | C₁₃H₁₁NO₅ | 261.23 | 4.0 g | 15.3 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 0.92 g | 23.0 | 1.5 |

| Ethanol | C₂H₅OH | - | 40 mL | - | - |

| Water | H₂O | - | 20 mL | - | - |

| Hydrochloric Acid | HCl | - | As needed | - | - |

Procedure:

-

Dissolve the isoxazole ester (4.0 g) in ethanol (40 mL) in a 100 mL round-bottom flask.

-

Add a solution of sodium hydroxide (0.92 g) in water (20 mL).

-

Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

References

- 1. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to the Physicochemical Properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic Acid

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The molecule integrates the well-established isoxazole-3-carboxylic acid scaffold with a 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a common fragment in biologically active natural products and synthetic molecules. Understanding the fundamental physicochemical characteristics—such as acidity (pKa), lipophilicity (LogP), and aqueous solubility—is a prerequisite for any rational drug design and development program. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

This document moves beyond a simple data sheet, offering a Senior Application Scientist’s perspective on why these properties are critical and how they can be reliably determined. We provide field-proven, step-by-step protocols for key experiments and interpret the available data to forecast potential development challenges and opportunities for this compound.

Molecular Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and basic structural properties.

Chemical Structure:

Table 1: Compound Identifiers

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₇NO₅ | Calculated |

| Molecular Weight | 249.18 g/mol | Calculated |

| Appearance | Off-white to pale yellow crystalline powder |[1] |

The presence of both a hydrogen bond donor (carboxylic acid -OH) and multiple hydrogen bond acceptors (carbonyl and ether oxygens, isoxazole nitrogen) suggests complex interactions in both solid and solution states. The planar, rigid ring systems imply a high degree of molecular flatness, which can influence crystal packing and interactions with biological targets.

Core Physicochemical Profile

A summary of the known and anticipated physicochemical properties is essential for initial assessment. This "at-a-glance" profile helps researchers frame the compound within the context of developability criteria, such as Lipinski's Rule of Five.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Implications & Notes |

|---|---|---|

| Melting Point | 220-225 °C | High melting point suggests a stable crystalline lattice, which often correlates with lower aqueous solubility.[1] |

| Aqueous Solubility | Slightly soluble in water; Soluble in DMSO, methanol. | Qualitative data suggests that the intrinsic solubility of the neutral form is low, a common challenge for planar aromatic compounds.[1] |

| Stability | Stable under normal conditions; susceptible to hydrolysis at extreme pH. | The isoxazole ring and ester-like nature of the carboxylic acid can be labile under harsh basic or acidic conditions.[1] |

| pKa | Data not available. | Critical Data Gap. Expected to be acidic (pKa ~3-5) due to the carboxylic acid. This value is essential for predicting solubility and absorption at physiological pH. |

| LogP / LogD | Data not available. | Critical Data Gap. The molecule's LogP will define its lipophilicity. The pH-dependent LogD will dictate its partitioning behavior in different biological compartments. |

Scientific Deep Dive: Properties and Experimental Characterization

The following sections detail the scientific rationale behind key physicochemical parameters and provide robust, validated protocols for their experimental determination.

Acidity and Ionization State (pKa)

Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH. For this compound, the carboxylic acid group is the primary ionizable center. Its pKa will determine the ratio of the poorly soluble, neutral form (R-COOH) to the more soluble, anionic form (R-COO⁻) at physiological pH (e.g., stomach ~pH 1-2, intestine ~pH 6-7.4, blood ~pH 7.4). This ratio directly impacts solubility, membrane permeability, and target binding. Given the electron-withdrawing nature of the adjacent isoxazole ring, the pKa is expected to be in the range of 3-5.

Caption: Ionization equilibrium of the carboxylic acid moiety.

Trustworthiness (Self-Validating Protocol): Potentiometric Titration for pKa Determination Potentiometric titration is the gold-standard method for pKa determination, providing highly accurate results when performed correctly.[2][3]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[4]

-

Sample Preparation: Accurately weigh ~2-5 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, keeping the organic solvent percentage below 2-5% to minimize its effect on the measurement. Dilute with deionized, degassed water to a final volume of 20-50 mL. The final concentration should be around 1 mM.[2][4]

-

Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[2][4]

-

Titration - Acidification: Place the solution in a jacketed beaker at 25 °C under gentle stirring and an inert atmosphere (N₂). Add standardized 0.1 M HCl to lower the pH to ~2, ensuring the compound is fully protonated.[4]

-

Titration - Basification: Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized, carbonate-free 0.1 M NaOH solution. Record the pH reading after it stabilizes following each addition.[5]

-

Data Analysis: Continue the titration until pH ~12. Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence point is the peak of the first derivative, and the pKa can be precisely determined from the titration curve data.[6]

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be <0.1 units.

Lipophilicity and Membrane Permeability (LogP/LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is quantified as the partition coefficient (P) between an oily phase (n-octanol) and an aqueous phase. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acidic compound like this, LogD at pH 7.4 will be significantly lower than its LogP because the anionic form will strongly prefer the aqueous phase. A LogP value between 1 and 3 is often considered optimal for oral absorption.

Caption: Partitioning of neutral and ionized species (LogD at pH 7.4).

Trustworthiness (Self-Validating Protocol): Shake-Flask Method for LogD₇.₄ Determination The shake-flask method remains the definitive "gold standard" for determining partition coefficients due to its direct measurement of the compound's distribution at equilibrium.[7][8][9]

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7][10]

-

Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.[7]

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS. Add a small aliquot of the DMSO stock (e.g., 4 µL) to achieve a starting concentration of ~20 µM.

-

Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 2-4 hours at a constant temperature (25 °C) to allow the compound to reach partitioning equilibrium.[10][11]

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.[8]

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically LC-UV or LC-MS/MS, against a calibration curve.

-

Calculation & Validation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ). Perform the experiment in triplicate. The results should be within ±0.2 log units for validation.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and can complicate formulation and in vitro testing. For this compound, the high melting point and planar structure suggest low intrinsic solubility. It is crucial to distinguish between thermodynamic solubility (the true equilibrium solubility of the most stable solid form) and kinetic solubility (measured after adding a DMSO stock to buffer, more relevant for early screening).[12][13] Poor kinetic solubility can cause compound precipitation in biological assays, leading to unreliable data.

Caption: High-throughput workflow for kinetic solubility assessment.

Trustworthiness (Self-Validating Protocol): High-Throughput Kinetic Solubility Assay This method is ideal for the early discovery phase, providing a rapid assessment of solubility under conditions that mimic how compounds are tested in biological screens.[12][14][15]

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach a final volume of 200 µL. This results in a nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake on an orbital shaker for 2 hours at room temperature to allow for precipitation to reach a pseudo-equilibrium state.[15]

-

Precipitate Removal: Place the assay plate on top of a 96-well solubility filter plate (e.g., 0.45 µm pore size) and centrifuge to collect the clear filtrate in a separate collection plate. This step removes any precipitated compound.[12]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate.

-

Method A (UV-Vis): Measure the absorbance in the collection plate using a plate reader and compare it to a calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

-

Method B (Nephelometry): Alternatively, measure the light scattering of the solution before filtration. Higher scattering indicates lower solubility.[12][15]

-

-

Validation: Include a known high-solubility control (e.g., Caffeine) and a low-solubility control (e.g., Nifedipine) on the same plate to validate the assay performance.

Integrated Perspective for Drug Development

As a Senior Application Scientist, my analysis of this compound integrates the known data with experience-based forecasting:

-

Strengths: The chemical scaffold is synthetically accessible and belongs to a class with known biological activities.[16] The presence of a carboxylic acid provides a handle for salt formation, which is a primary strategy for improving the solubility and dissolution rate of a parent compound.

-

Anticipated Challenges:

-

Low Intrinsic Solubility: The high melting point (220-225 °C) and planar aromatic structure strongly predict that the intrinsic solubility of the neutral (protonated) form will be very low.[1] This could pose a significant challenge for absorption in the acidic environment of the stomach.

-

pH-Dependent Absorption: Due to its acidic nature, the drug will be predominantly in its soluble, ionized form in the intestine and blood (pH > pKa). However, it must be in its more lipophilic, neutral form to efficiently cross the gut wall. This creates a delicate balance; absorption will likely be a compromise governed by the compound's pKa and LogP.

-

-

Strategic Recommendations:

-

Prioritize pKa and LogP Determination: These data gaps are critical. The protocols provided herein should be executed immediately to build a predictive ADME model.

-

Focus on Salt Forms: If the intrinsic solubility is confirmed to be low, salt screening should be initiated early. Forming a sodium or potassium salt could dramatically improve its dissolution properties and render it suitable for oral formulation.

-

Consider Prodrugs: If membrane permeability (driven by LogP/LogD) is found to be a limiting factor, a prodrug approach—such as creating a cleavable ester on the carboxylic acid—could be explored to transiently increase lipophilicity for better absorption.

-

References

- 1. Buy 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic Acid at Affordable Prices, Pharmaceutical Grade [forecastchemicals.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. scispace.com [scispace.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Abstract

This technical guide presents a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid. As a novel heterocyclic compound, this molecule incorporates the pharmacologically significant isoxazole and benzodioxole scaffolds, making it a compound of interest for researchers in medicinal chemistry and drug development.[1][2] Lacking publicly available experimental spectra, this guide leverages established principles of NMR spectroscopy, substituent effect analysis, and spectral data from analogous structures to provide a robust, theoretical framework for its structural elucidation. We detail the predicted chemical shifts, multiplicities, and coupling constants, offering a reliable reference for scientists synthesizing or analyzing this compound. Furthermore, this document provides a validated, step-by-step experimental protocol for the acquisition and confirmation of the actual NMR data, ensuring scientific integrity and reproducibility.

Introduction: The Structural and Spectroscopic Challenge

This compound is a heterocyclic compound featuring a central isoxazole ring, which is a well-established pharmacophore in numerous therapeutic agents.[1][3] This core is substituted at the 5-position with a 1,3-benzodioxole (or methylenedioxyphenyl) group, another common fragment in natural products and synthetic drugs, and at the 3-position with a carboxylic acid, which imparts acidic properties and potential for further derivatization.

The unambiguous confirmation of such a structure is paramount following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise information about the molecular framework through the chemical environment of ¹H and ¹³C nuclei.[4] This guide serves as an expert-level reference, detailing the expected NMR signatures of the title compound and the causal logic behind these predictions.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure below is numbered according to IUPAC conventions, which will be used for all spectral assignments.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to be highly informative, with distinct signals for each proton-bearing group. The analysis is based on the principle that the chemical shift of a proton is determined by its local electronic environment, which is influenced by electronegativity, aromaticity, and substituent effects.[4][5] The spectrum is predicted in DMSO-d₆, a common solvent for carboxylic acids that allows for the observation of the exchangeable acidic proton.[6][7]

Causality behind Predictions:

-

Carboxylic Acid Proton (H-O): This proton is highly deshielded due to its attachment to an electronegative oxygen and its involvement in hydrogen bonding with the DMSO solvent. It is expected to appear as a very broad singlet at a significantly downfield chemical shift (>13 ppm).

-

Benzodioxole Aromatic Protons (H-2', H-6'): These protons are part of an electron-rich aromatic system. H-2' is ortho to the isoxazole substituent and will appear as a doublet. H-6' is ortho to H-2' and meta to the isoxazole, appearing as a doublet of doublets. A third proton, H-4', is also expected. The substitution pattern will create a complex splitting pattern, but the signals are predicted to be in the aromatic region of 7.0-7.5 ppm.

-

Isoxazole Proton (H-4): The proton on the C4 of the isoxazole ring is in a unique electronic environment. Isoxazole ring protons typically resonate between 6.0 and 9.0 ppm.[3][8] Given the adjacent electron-withdrawing carboxylic acid and the benzodioxole ring, a chemical shift around 7.0 ppm is predicted as a sharp singlet, as it has no adjacent protons to couple with.

-

Methylenedioxy Protons (H-7'): The two protons of the -OCH₂O- group are chemically equivalent and are deshielded by the two adjacent oxygen atoms. They will appear as a sharp singlet, a characteristic signal for the benzodioxole moiety, typically around 6.1-6.2 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

|---|---|---|---|---|

| COOH | >13.0 | br s | - | 1H |

| H-2' | ~7.45 | d | ~1.5 | 1H |

| H-6' | ~7.35 | dd | ~8.0, 1.5 | 1H |

| H-5' | ~7.10 | d | ~8.0 | 1H |

| H-4 | ~7.05 | s | - | 1H |

| O-CH₂-O | ~6.15 | s | - | 2H |

Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Each chemically distinct carbon atom will produce a signal, with its chemical shift dependent on hybridization and electronic environment.

Causality behind Predictions:

-

Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear in the typical range for this functional group, around 162-165 ppm.[9]

-

Isoxazole Carbons (C3, C5): The C3 and C5 carbons of the isoxazole ring are attached to heteroatoms (N and O) and are deshielded. C3, being adjacent to the carboxylic acid, and C5, attached to the aromatic ring, are predicted to be the most downfield carbons of the heterocyclic core, likely in the 160-170 ppm range.[3]

-

Aromatic & Heterocyclic Carbons (C4, Benzodioxole): The remaining aromatic and heterocyclic carbons will resonate between 95 and 150 ppm. The carbons of the benzodioxole ring attached to oxygen (C3a' and C7a') will be the most deshielded in this group (~148-150 ppm). The protonated aromatic carbons will appear further upfield. The isoxazole C4 is expected around 95-100 ppm.

-

Methylenedioxy Carbon (C-7'): The -OCH₂O- carbon is an aliphatic carbon attached to two oxygens, placing its signal distinctly upfield from the aromatic signals, predicted around 102 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C5 | ~168.0 |

| C3 | ~163.0 |

| COOH | ~161.5 |

| C4' | ~150.2 |

| C3a' | ~148.1 |

| C1' | ~124.5 |

| C6' | ~121.0 |

| C2' | ~109.0 |

| C5' | ~108.5 |

| O-CH₂-O | ~102.0 |

| C4 | ~97.5 |

Experimental Protocol for Structural Verification

To validate the predicted data, a systematic experimental approach is required. This protocol outlines a self-validating workflow for acquiring high-quality NMR data for structural confirmation.

Caption: Standardized workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for dissolving the polar carboxylic acid and observing the acidic proton signal, which might otherwise be exchanged in protic solvents like D₂O or CD₃OD.[6][7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire all spectra on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon signals as singlets.

-

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for assigning the coupled protons on the benzodioxole ring.[4]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[10]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is the most powerful tool for piecing together the molecular fragments and confirming the connectivity between the isoxazole and benzodioxole rings.[11]

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[6]

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the 2D spectra to build the final structural assignment, comparing the experimental data with the predictions outlined in this guide.

-

Predicted 2D NMR Correlations for Structural Confirmation

The final confirmation relies on 2D NMR. Key long-range correlations from the HMBC spectrum are predicted to definitively link the molecular fragments.

Caption: Key predicted HMBC (¹H → ¹³C) correlations.

Expected Key HMBC Correlations:

-

H-4 to C3, C5, and C1': The isoxazole proton (H-4) should show correlations to the adjacent isoxazole carbons (C3 and C5) and, crucially, to the C1' carbon of the benzodioxole ring, confirming the link between the two ring systems.

-

H-2' to C5: The aromatic proton H-2' should show a correlation to the C5 of the isoxazole ring, providing further evidence for the connectivity.

-

-OCH₂O- protons to C3a' and C4': The methylenedioxy protons will correlate to the adjacent quaternary carbons of the benzodioxole ring, confirming their position.

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The tabulated chemical shifts and the rationale behind them offer a robust benchmark for researchers engaged in the synthesis and characterization of this compound. By following the outlined experimental workflow, particularly leveraging 2D correlation spectroscopy, a scientist can confidently validate the molecular structure. The convergence of the experimental data with the predictions herein would constitute an unambiguous structural proof.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciarena.com [sciarena.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of a Compound

Authored by: Your Senior Application Scientist

Introduction: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its overall viability. Thermal stability dictates a compound's resilience to chemical and physical alterations when subjected to heat.[1] A thorough comprehension of an API's thermal characteristics is crucial for several reasons: establishing suitable storage and handling protocols, forecasting its shelf-life and degradation pathways, guaranteeing the safety and effectiveness of the final drug product, and adhering to regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2][3][4]

This guide provides a comprehensive framework for assessing the thermal stability and degradation profile of a compound. It is designed for researchers, scientists, and drug development professionals to offer both foundational knowledge and practical, in-depth protocols. We will explore the theoretical underpinnings of thermal degradation, delve into the primary analytical techniques for its characterization, and provide actionable insights for data interpretation.

I. Understanding the Foundations: Factors Influencing Thermal Stability

The inherent thermal stability of a compound is not a singular property but is governed by a confluence of intrinsic and extrinsic factors. A nuanced understanding of these elements is critical for designing robust stability studies and for the rational design of stable pharmaceutical formulations.

Intrinsic Factors: The Molecular Blueprint

The molecular structure of a compound is the primary determinant of its thermal stability. Key aspects include:

-

Chemical Composition and Bond Strength: The types of atoms and the strength of the chemical bonds within a molecule are fundamental to its thermal stability.[5] Stronger covalent bonds, for instance, require more energy to break and thus contribute to greater thermal resilience.[5]

-

Crystalline vs. Amorphous States: Crystalline solids, with their highly ordered, repeating atomic arrangements, generally exhibit greater thermal stability compared to their amorphous counterparts.[5][6] The less ordered structure of amorphous solids results in a higher free energy state, making them more prone to degradation.[7]

-

Molecular Size and Weight: Larger, more complex molecules often display higher thermal stability due to the increased energy required to induce fragmentation.[5]

Extrinsic Factors: The Environmental Context

The environment surrounding a compound can significantly influence its degradation profile. Key external variables include:

-

Temperature: As a primary driver of chemical reactions, elevated temperatures accelerate the rate of degradation.[8]

-

Presence of Oxygen and Moisture: Oxygen can facilitate oxidative degradation, while moisture can lead to hydrolysis, both common degradation pathways for pharmaceuticals.[5][8]

-

Presence of Impurities: Impurities can act as catalysts, initiating or accelerating degradation reactions.[5]

-

Excipient Compatibility: In a formulated drug product, interactions between the API and excipients can impact thermal stability.[9]

II. The Rationale Behind Forced Degradation Studies

To proactively understand a compound's potential degradation pathways, "forced degradation" or "stress testing" is an indispensable tool in pharmaceutical development.[10][11] These studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, light, and a range of pH values.[12][13]

The objectives of forced degradation studies are multifaceted:[12][14]

-

Elucidation of Degradation Pathways: By identifying the degradation products formed under various stress conditions, a comprehensive picture of the compound's degradation mechanisms can be constructed.[12]

-

Development of Stability-Indicating Methods: The information gleaned from these studies is crucial for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate and quantify the drug substance from its degradation products.[14][15]

-

Informing Formulation and Packaging Decisions: Understanding a compound's vulnerabilities to heat, moisture, and light guides the selection of appropriate excipients and packaging to protect the drug product.[10]

III. Core Analytical Techniques for Thermal Stability Assessment

A multi-pronged analytical approach is essential for a comprehensive evaluation of a compound's thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by HPLC for the identification and quantification of degradation products.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[16][17] This analysis provides critical information about the thermal stability and decomposition behavior of a material.

| Parameter | Description |

| Onset Temperature of Decomposition | The temperature at which significant mass loss begins, indicating the start of thermal degradation.[1] |

| Mass Loss (%) | The percentage of the initial mass lost at different temperature ranges, corresponding to specific decomposition events. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis, which can indicate the formation of non-volatile degradation products or inorganic residues. |

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A standard heating rate is 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

-

-

Data Acquisition: Initiate the heating program and record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss in distinct steps from the resulting thermogram.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[18] It provides invaluable information on thermal events such as melting, crystallization, and glass transitions, which are indicative of the compound's physical stability.[18][19]

| Parameter | Description |

| Melting Point (Tm) | The temperature at which the compound transitions from a solid to a liquid state, characterized by an endothermic peak. |

| Enthalpy of Fusion (ΔH) | The amount of heat absorbed during melting, represented by the area under the melting peak. |

| Glass Transition Temperature (Tg) | For amorphous materials, the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Decomposition | Often observed as a broad, exothermic, or endothermic event following the melting peak. |

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used.

-

Heating Rate: A common heating rate is 10 °C/min.

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its melting and decomposition points (e.g., 300 °C).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Identify and quantify the thermal events (melting, decomposition) from the DSC thermogram.

High-Performance Liquid Chromatography (HPLC) for Degradation Profiling

While TGA and DSC provide information on the overall thermal stability, HPLC is essential for separating, identifying, and quantifying the individual degradation products.[14][20] A stability-indicating HPLC method is one that can resolve the parent compound from all potential degradation products and impurities.[14]

-

Forced Degradation Sample Preparation: Subject the compound to various stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.

-

Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., different organic modifiers, pH, and buffers) to achieve optimal separation of the parent compound and its degradants.

-

Method Optimization: Fine-tune chromatographic parameters such as gradient profile, flow rate, and column temperature to ensure adequate resolution and peak shape.

-

Detection: Utilize a suitable detector, most commonly a UV detector, set at a wavelength where the parent compound and all degradation products have a response.[21] A photodiode array (PDA) detector is often preferred as it can provide spectral information to assess peak purity.

-

Method Validation: Validate the developed method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[15]

IV. Visualizing the Workflow and Degradation Pathways

Visual representations are invaluable for conceptualizing the complex processes involved in thermal stability analysis.

V. Kinetic Analysis of Degradation: Predicting Shelf-Life

Understanding the rate at which a compound degrades is crucial for predicting its shelf-life.[22][23] Degradation kinetics typically follow zero-order, first-order, or second-order reactions.[24] By studying the degradation rate at different temperatures, the Arrhenius equation can be used to determine the activation energy of the degradation process and to extrapolate the degradation rate at lower, more relevant storage temperatures.

VI. Regulatory Context and Reporting

The data generated from thermal stability and degradation profiling studies are a critical component of regulatory submissions to agencies like the FDA and EMA.[10] The ICH guidelines, particularly Q1A(R2), provide a framework for the design and execution of stability studies.[3][4][25] A comprehensive stability report should include:

-

A summary of the forced degradation studies and the identified degradation pathways.

-

The results from TGA and DSC analyses, including thermograms and tabulated data.

-

The validated stability-indicating HPLC method.

-

Data from long-term and accelerated stability studies on at least three primary batches of the drug substance.[26]

Conclusion: A Holistic Approach to Ensuring Compound Integrity

The assessment of thermal stability and degradation is a multifaceted and critical endeavor in pharmaceutical development. It requires a synergistic application of thermo-analytical and chromatographic techniques, guided by a sound understanding of the underlying chemical and physical principles. By adopting the comprehensive and systematic approach outlined in this guide, researchers and drug development professionals can build a robust stability profile for their compounds, thereby ensuring the quality, safety, and efficacy of the final medicinal product. This proactive and in-depth characterization is not merely a regulatory requirement but a scientific imperative for successful drug development.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. benchchem.com [benchchem.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. bitsathy.ac.in [bitsathy.ac.in]

- 6. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 7. scribd.com [scribd.com]

- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. veeprho.com [veeprho.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. quercus.be [quercus.be]

- 19. resolvemass.ca [resolvemass.ca]

- 20. synthinkchemicals.com [synthinkchemicals.com]

- 21. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Degradation kinetics | PPTX [slideshare.net]

- 24. researchgate.net [researchgate.net]

- 25. database.ich.org [database.ich.org]

- 26. snscourseware.org [snscourseware.org]

solubility of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. The document elucidates the theoretical principles governing its solubility by dissecting its molecular structure and the interplay of its functional groups. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, alongside a discussion of its practical application. The guide synthesizes available data and theoretical knowledge to predict the compound's solubility profile across a range of common laboratory solvents, summarized for efficient reference. Safety protocols and handling considerations are also addressed to ensure safe laboratory practice.

Introduction: Understanding the Molecule

This compound is a complex organic molecule featuring three key structural components: a carboxylic acid group, an isoxazole ring, and a benzodioxole moiety.[1][2] This unique architecture dictates its physicochemical properties, most notably its solubility, which is a critical parameter in drug discovery and development.[3][4] Poor solubility can impede in vitro testing, leading to unreliable data, and can later result in poor bioavailability and other developmental hurdles.[3][4] This guide serves to provide a foundational understanding of the factors controlling the solubility of this compound and the methodologies to quantify it accurately.

Molecular Structure:

-

Carboxyl Group (-COOH): The primary driver of polarity in the molecule.

-

Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen, contributing to polarity.

-

Benzodioxole Moiety: A bicyclic, largely non-polar hydrocarbon structure.

The Theoretical Framework: Why It Dissolves (or Doesn't)

The solubility of any compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[5][6] For a solute to dissolve, the energy gained from new solvent-solute interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: The highly polar carboxyl group (-COOH) is the most significant contributor, acting as both a hydrogen bond donor and acceptor.[5][7] This allows for strong interactions with polar protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The entire molecule possesses a net dipole moment due to its polar functional groups (carboxyl and isoxazole). These dipoles can interact favorably with other polar molecules (e.g., polar aprotic solvents).[5]

-

London Dispersion Forces: These are weaker, temporary forces present in all molecules. The non-polar benzodioxole ring primarily interacts via these forces, favoring solubility in non-polar solvents.[8]

The Hydrophilic-Hydrophobic Balance: The solubility of this compound is a direct result of the balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) regions.

-

Hydrophilic Head: The carboxylic acid and isoxazole groups are polar and seek to interact with polar solvents.

-

Hydrophobic Tail: The benzodioxole moiety is non-polar and extensive. As the non-polar carbon chain of a molecule increases, its solubility in water decreases.[9][10]

This inherent duality explains why the compound is only slightly soluble in water; the influence of the hydrophobic benzodioxole part counteracts the powerful hydrophilic effect of the carboxyl group.[1][2][11]

The Critical Role of pH: For carboxylic acids, pH is a master variable in aqueous solubility. In a neutral or acidic aqueous solution, the compound exists primarily in its protonated, neutral form, which has limited water solubility.[11] However, in a basic solution (e.g., aqueous sodium hydroxide), the acidic proton of the carboxyl group is removed, forming a negatively charged carboxylate salt.

R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O

This transformation into an ionic species dramatically increases the molecule's polarity, making it significantly more soluble in water.[11] This principle is fundamental for creating aqueous formulations and for extraction procedures.

Experimental Solubility Determination: The Shake-Flask "Gold Standard"

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The equilibrium or thermodynamic solubility is best determined using the Shake-Flask Method , which remains the gold standard for its reliability.[12][13] This method measures the concentration of a saturated solution at equilibrium.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC/LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[12]

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure that equilibrium is fully reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at high speed.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, immediately filter the aliquot through a syringe filter into a clean vial.[3]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or LC-MS.[4]

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Workflow Visualization

Below is a diagram illustrating the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile: A Summary

While exhaustive experimental data for this compound across all solvents is not publicly available, a reliable profile can be constructed from existing information and theoretical principles.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (e.g., PBS) | Slightly Soluble | The strong polarity of the carboxyl group is counteracted by the large, non-polar benzodioxole moiety. Solubility is pH-dependent and increases significantly in basic conditions.[1][2][11] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the carboxyl group, leading to good solubility.[1][2][5] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute facilitate dissolution. DMSO is a known good solvent.[1][2] |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Insoluble / Poorly Soluble | The overall polarity of the molecule is too high to allow for effective interaction with non-polar solvents. The energy required to break the solute's intermolecular bonds is not recovered.[8] |

Safety and Handling Precautions

-

Hazard Potential: May cause skin, eye, and respiratory irritation.[14][15] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[14][16] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[16]

Conclusion

The solubility of this compound is a complex interplay between its strongly polar carboxylic acid and isoxazole functions and its large, non-polar benzodioxole ring. This structure leads to its classification as being slightly soluble in water but readily soluble in polar organic solvents such as DMSO and methanol. The most critical factor influencing its aqueous solubility is pH, with a significant increase observed under basic conditions due to the formation of the highly polar carboxylate anion. For researchers and drug developers, understanding this solubility profile and the reliable Shake-Flask method for its quantification are essential for successful experimental design, formulation, and interpretation of biological data.

References

- 1. Buy 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic Acid at Affordable Prices, Pharmaceutical Grade [forecastchemicals.com]

- 2. 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. aksci.com [aksci.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Coupled with the biological relevance of the benzodioxole moiety, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid presents a compelling case for therapeutic investigation. This technical guide provides a comprehensive framework for academic and industry researchers to explore the potential therapeutic targets of this novel compound. We delve into a hypothesis-driven approach, identifying four high-probability targets based on chemoinformatic and literature analysis: Peroxisome Proliferator-Activated Receptors (PPARs), AMP-activated protein kinase (AMPK), G-protein coupled receptor 40 (GPR40), and Xanthine Oxidase (XO). For each proposed target, this guide offers a detailed scientific rationale, step-by-step experimental protocols for validation, and visual representations of the relevant signaling pathways to facilitate a robust and efficient investigation.

Introduction: The Scientific Premise

The convergence of the isoxazole and 1,3-benzodioxole pharmacophores in this compound suggests a high potential for biological activity. Isoxazole derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties[1][2][3][4]. The 1,3-benzodioxole group is also a common feature in biologically active natural products and synthetic compounds, contributing to interactions with various enzymes and receptors[5].

The carboxylic acid moiety on the isoxazole ring is a key feature, suggesting potential interactions with ligand-binding domains of various receptors or the active sites of enzymes. This guide outlines a systematic approach to investigate the most probable therapeutic targets for this compound, providing the necessary tools to move from hypothesis to experimental validation.

Hypothesized Therapeutic Target 1: Peroxisome Proliferator-Activated Receptors (PPARs)

Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation[6][7]. Structurally similar isoxazole-containing compounds have been identified as potent PPAR agonists[8]. The carboxylic acid group of the query compound is a common feature in known PPAR ligands, facilitating critical hydrogen bonding interactions within the ligand-binding pocket. Activation of PPARs, particularly PPARα and PPARγ, has therapeutic applications in dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease[7][9].

Signaling Pathway

Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

References

- 1. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

in vitro assay protocols for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

An Application Guide to the In Vitro Assay Development for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The isoxazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] When coupled with a 1,3-benzodioxole moiety—another pharmacologically significant structure known for its presence in bioactive natural products and synthetic drugs[2][3]—the resulting molecule, this compound, represents a compound of significant interest for drug discovery.

Derivatives of isoxazole-3-carboxylic acid have been identified as potent inhibitors of various enzymes and modulators of cellular signaling pathways.[4][5] Notably, related structures have demonstrated strong inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism implicated in gout and hyperuricemia.[6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the initial in vitro characterization of this compound (herein referred to as the "Test Compound"). Instead of a single, presumptive assay, we present a logical, tiered approach, beginning with a likely biochemical target and followed by a broader cell-based functional screen. This ensures a robust and scientifically sound primary evaluation of the compound's therapeutic potential.

Section 1: A Strategic Approach to Primary Characterization

Given the chemical structure of the Test Compound, a logical starting point for its characterization is to investigate its potential as an enzyme inhibitor. The isoxazole-3-carboxylic acid scaffold is a known bioisostere for other structures that interact with key metabolic enzymes.[5] Based on extensive literature precedent for closely related analogs, Xanthine Oxidase (XO) stands out as a high-probability target.[6][7]

Therefore, our primary recommended assay is a direct, biochemical inhibition assay against XO. This provides a clean, rapid, and quantitative measure of the compound's potency (IC50) against a validated therapeutic target.[9]

This dual-pronged strategy—a specific biochemical assay combined with a broad functional cell-based assay—provides a comprehensive initial assessment of the Test Compound's biological activity.

Caption: Strategic workflow for the initial in vitro characterization of the Test Compound.

Section 2: Protocol 1 - Xanthine Oxidase (XO) Inhibition Assay

Principle of the Assay

Xanthine oxidase is a homodimeric protein that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. This assay quantifies the activity of XO by spectrophotometrically measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. An inhibitor of XO will reduce the rate of uric acid formation. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][14]

Materials and Reagents

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Allopurinol (Positive Control Inhibitor)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO, ACS Grade)

-

Test Compound: this compound

-

96-well UV-transparent microplates

-

Multichannel pipettes

-

Microplate spectrophotometer capable of reading absorbance at 295 nm

Step-by-Step Protocol

-

Preparation of Reagents:

-

Enzyme Stock: Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10-15 minutes (typically 1-2 mU/well).

-

Substrate Stock: Prepare a 1 mM stock solution of xanthine in buffer. Note: Xanthine may require gentle heating and/or addition of a small amount of NaOH to fully dissolve before pH adjustment.

-

Test Compound Stock: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) from this stock in DMSO.

-

Positive Control Stock: Prepare a 1 mM stock solution of Allopurinol in DMSO. Create a serial dilution series similar to the Test Compound.

-

-

Assay Procedure (96-well plate format):

-

Design the plate layout to include blanks, vehicle controls, positive controls, and the Test Compound at various concentrations, all performed in triplicate.

-

To each well, add the components in the following order:

-

80 µL of Potassium Phosphate Buffer.

-

10 µL of Test Compound/Control dilutions in DMSO (or pure DMSO for vehicle control).

-

10 µL of Xanthine Oxidase enzyme solution.

-

-

Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate the reaction by adding 100 µL of the Xanthine substrate solution to all wells. The final volume will be 200 µL.

-

Immediately place the plate in the spectrophotometer and begin kinetic reading at 295 nm every 30 seconds for 15 minutes.

-

Data Analysis and Interpretation

-

Calculate Reaction Rate: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the Test Compound: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

-

V_inhibitor: Rate in the presence of the Test Compound.

-

V_vehicle: Rate of the DMSO control (0% inhibition).

-

V_blank: Rate of the reaction without the enzyme (100% inhibition).

-

-

Determine IC50 Value: Plot the % Inhibition against the logarithm of the Test Compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[15][16] GraphPad Prism is a standard software for this analysis.

| Compound | IC50 (µM) [Hypothetical Data] |

| Test Compound | 0.45 |

| Allopurinol (Control) | 2.93[6] |

Section 3: Protocol 2 - GPCR β-Arrestin Recruitment Assay

Principle of the Assay

G protein-coupled receptors (GPCRs) are a major class of therapeutic targets.[12] Upon activation by a ligand (agonist), most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a critical step in signal termination and internalization, and it can also initiate G protein-independent signaling pathways.[10][13] This assay uses an enzyme fragment complementation system (e.g., Promega's NanoBiT®) where the GPCR is fused to one subunit of a luciferase enzyme and β-arrestin is fused to the other. When the ligand induces their interaction, the subunits come into proximity, reconstituting a functional enzyme and generating a luminescent signal.[10] This allows for the sensitive detection of receptor activation or blockade in live cells.[11][13]

Materials and Reagents

-

HEK293 cells (or other suitable host cells) stably co-expressing:

-

A GPCR of interest fused to the LgBiT subunit of NanoLuc® luciferase.

-

β-arrestin-2 fused to the SmBiT subunit of NanoLuc® luciferase.

-

-

Opti-MEM™ I Reduced Serum Medium

-

Nano-Glo® Live Cell Reagent

-

Known agonist and antagonist for the specific GPCR (Positive Controls)

-

Test Compound and Vehicle (DMSO)

-

White, opaque, sterile 96-well or 384-well assay plates

-

Luminometer

Caption: Signaling pathway for a GPCR β-arrestin recruitment assay.

Step-by-Step Protocol

-

Cell Preparation:

-

Culture the engineered HEK293 cells according to standard protocols.

-

On the day of the assay, harvest cells and resuspend them in Opti-MEM at a pre-determined optimal density.

-

-

Assay Procedure - Agonist Mode:

-

Prepare serial dilutions of the Test Compound and the known agonist control in Opti-MEM.

-

Add 80 µL of the cell suspension to each well of the white assay plate.

-

Add 20 µL of the Test Compound/control dilutions to the appropriate wells.

-

Incubate the plate at 37°C, 5% CO2 for a time determined by receptor-specific kinetics (e.g., 30-90 minutes).

-

-

Assay Procedure - Antagonist Mode:

-

Add 60 µL of the cell suspension to each well.

-

Add 20 µL of the Test Compound dilutions (or known antagonist) and incubate for 15-30 minutes.

-

Add 20 µL of the known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).

-

Incubate as in the agonist mode.

-

-

Signal Detection:

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Add the detection reagent to each well (volume as per manufacturer's protocol).

-

Read luminescence on a plate-based luminometer.

-

Data Analysis and Interpretation

-

Agonist Mode: Plot the luminescence signal (Relative Light Units, RLU) against the log concentration of the Test Compound. Fit the data using non-linear regression to determine the EC50 (potency) and the maximum response (efficacy) relative to the known agonist.

-

Antagonist Mode: Plot the RLU against the log concentration of the Test Compound in the presence of the agonist. A decrease in signal indicates antagonism. Fit the data to determine the IC50 of the Test Compound's antagonist activity.

References